2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine
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Overview
Description
2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyridine with 3-bromobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyridine core .
Industrial Production Methods
Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of β-cyclodextrin-SO3H as a catalyst in a three-component reaction has been reported to simplify the preparation of imidazo[1,2-A]pyridines .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-A]pyridine N-oxide.
Reduction: Formation of 2-(3-aminophenyl)imidazo[1,2-A]pyridin-3-amine.
Substitution: Formation of 2-(3-methoxyphenyl)imidazo[1,2-A]pyridin-3-amine.
Scientific Research Applications
2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action of 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromophenyl group may enhance its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyrimidine: Known for its applications in medicinal chemistry.
Imidazo[1,2-A]pyrazine: Exhibits significant biological activity and is used in drug development.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H10BrN3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C13H10BrN3/c14-10-5-3-4-9(8-10)12-13(15)17-7-2-1-6-11(17)16-12/h1-8H,15H2 |
InChI Key |
DHKOEWPHWKPJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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